

A Comparative Guide to AZD-5672 and Cenicriviroc in Inflammation Models

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Compound of Interest

Compound Name: AZD-5672

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This guide provides a detailed comparison of two chemokine receptor antagonists, **AZD-5672** and cenicriviroc, with a focus on their performance in preclinical inflammation models. While both molecules target chemokine receptors involved in inflammatory processes, their specificities, and consequently, the therapeutic areas in which they have been predominantly investigated, differ significantly. This guide aims to provide an objective comparison based on available experimental data.

Introduction and Overview

AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key receptor involved in the migration of various leukocyte subsets, including T cells and macrophages, to sites of inflammation. Its development was primarily focused on inflammatory conditions such as rheumatoid arthritis (RA).

Cenicriviroc (CVC) is a dual antagonist of both CCR2 and CCR5.[2] This dual mechanism of action allows it to block the signaling of a broader range of chemokines, thereby inhibiting the recruitment of a wider array of inflammatory cells, most notably monocytes and macrophages. Cenicriviroc has been extensively studied in the context of liver diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis, as well as in models of kidney fibrosis.[2][3]

Mechanism of Action

The distinct mechanisms of action of **AZD-5672** and cenicriviroc are central to their differing effects in inflammation models.

AZD-5672: Selective CCR5 Antagonism

AZD-5672 specifically binds to and blocks the CCR5 receptor, preventing its interaction with its primary ligands, including CCL3 (MIP-1 α), CCL4 (MIP-1 β), and CCL5 (RANTES). This blockade inhibits the downstream signaling pathways that lead to the chemotaxis of CCR5-expressing cells.

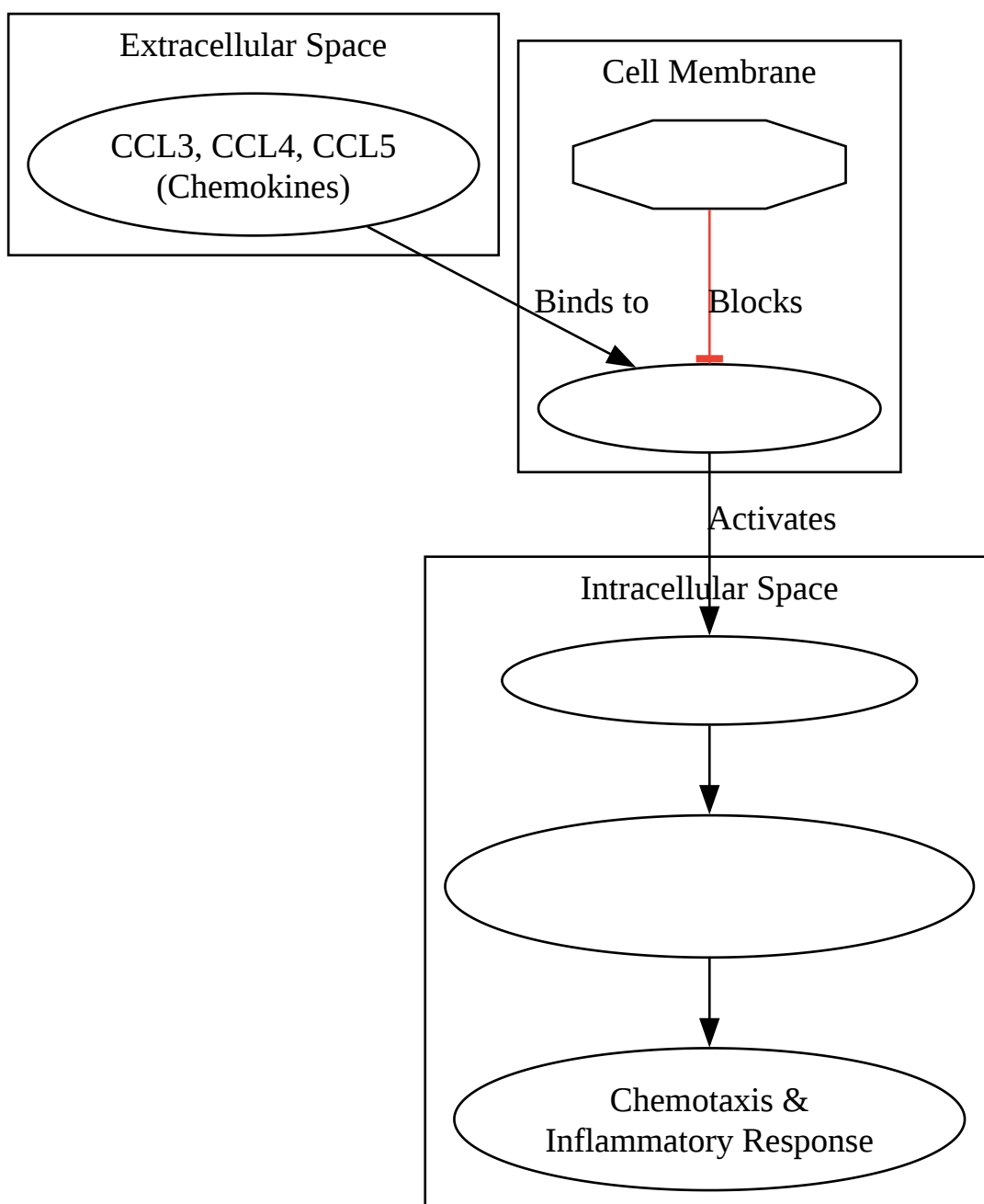
Cenicriviroc: Dual CCR2 and CCR5 Antagonism

Cenicriviroc's broader mechanism involves the simultaneous blockade of both CCR2 and CCR5.^[2]

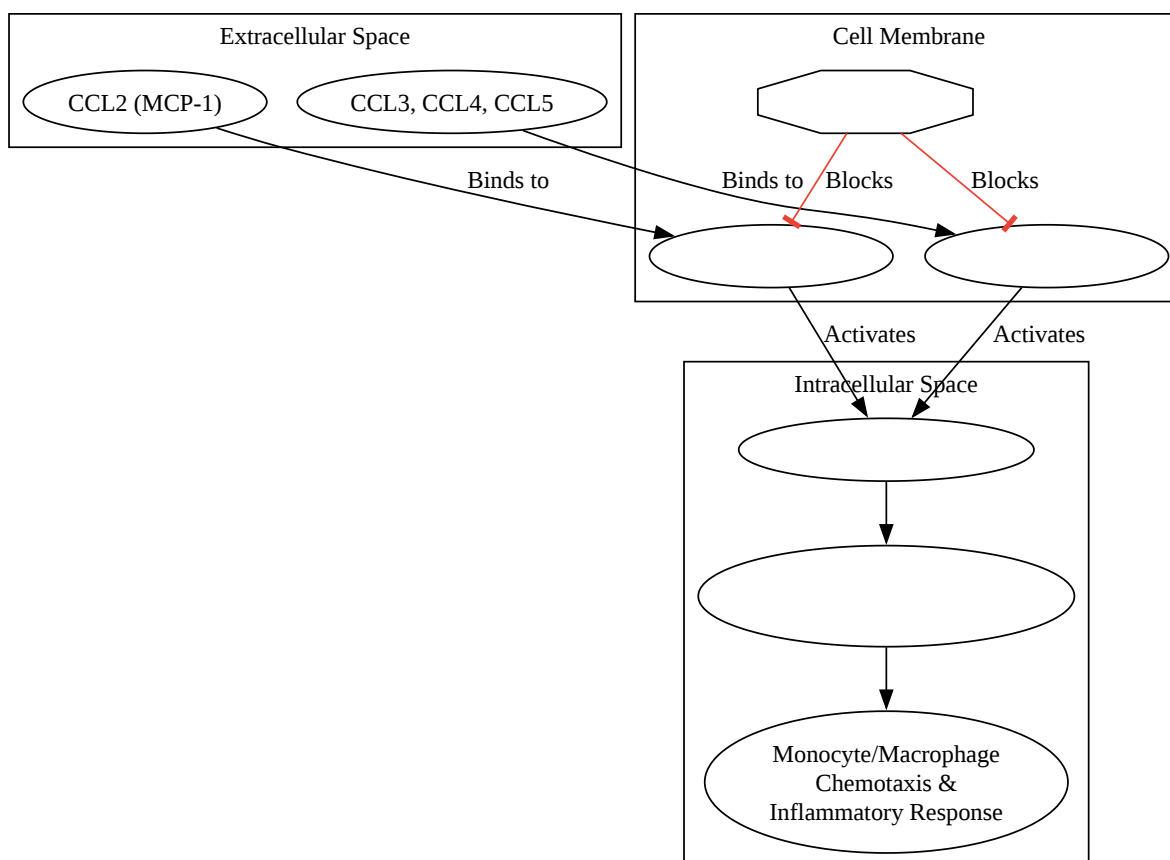
- CCR2 antagonism primarily inhibits the migration of monocytes and macrophages in response to their key chemoattractant, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).
- CCR5 antagonism, as with **AZD-5672**, blocks the recruitment of various leukocytes.

This dual antagonism provides a more comprehensive blockade of inflammatory cell infiltration into tissues, which is particularly relevant in diseases where both monocyte- and other leukocyte-driven inflammation play a significant role, such as in liver fibrosis.^[3]

Signaling Pathway Diagrams



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Preclinical and Clinical Data Comparison

Direct comparative studies of **AZD-5672** and cenicriviroc in the same inflammation models are not publicly available. Therefore, this section presents a summary of their performance in their respective primary areas of investigation.

AZD-5672 in Rheumatoid Arthritis Models

Preclinical data for **AZD-5672** in inflammation models is limited in the public domain. The primary focus of its development was rheumatoid arthritis.

Parameter	In Vitro/Ex Vivo Assay	Key Findings	Reference
Receptor Binding	Ligand binding assays	Potent and selective antagonist of CCR5.	[1]
Chemotaxis	Chemotaxis assays	Inhibits chemotaxis of CCR5-expressing cells.	[1]
CCR5 Internalization	Ex vivo MIP-1 β stimulation assay	Inhibited internalization of CCR5.	[1]

In a phase IIb clinical trial in patients with active RA receiving methotrexate, **AZD-5672** did not demonstrate a statistically significant improvement in the American College of Rheumatology 20% (ACR20) response rate at week 12 compared to placebo.[\[1\]](#)

Cenicriviroc in Liver and Kidney Fibrosis Models

Cenicriviroc has been evaluated in a range of preclinical models of fibrosis and inflammation, with a significant amount of data available from studies on liver and kidney disease.

Model	Parameter	Key Findings	Reference
Thioacetamide-induced Liver Fibrosis (Rat)	Collagen Deposition	Significant reduction in collagen deposition.	[2]
Diet-induced NASH (Mouse)	NAFLD Activity Score (NAS)	Significantly reduced the NAFLD activity score.	[2][3]
Diet-induced NASH (Mouse)	Hepatic Fibrosis	Significantly less fibrosis in mice receiving high-dose CVC for 14 weeks.	[3]
Unilateral Ureteral Obstruction (Mouse)	Renal Fibrosis	Reduced collagen deposition.	[2]
Thioglycollate-induced Peritonitis (Mouse)	Monocyte/Macrophage Recruitment	Significantly reduced monocyte/macrophage recruitment in vivo.	[2]

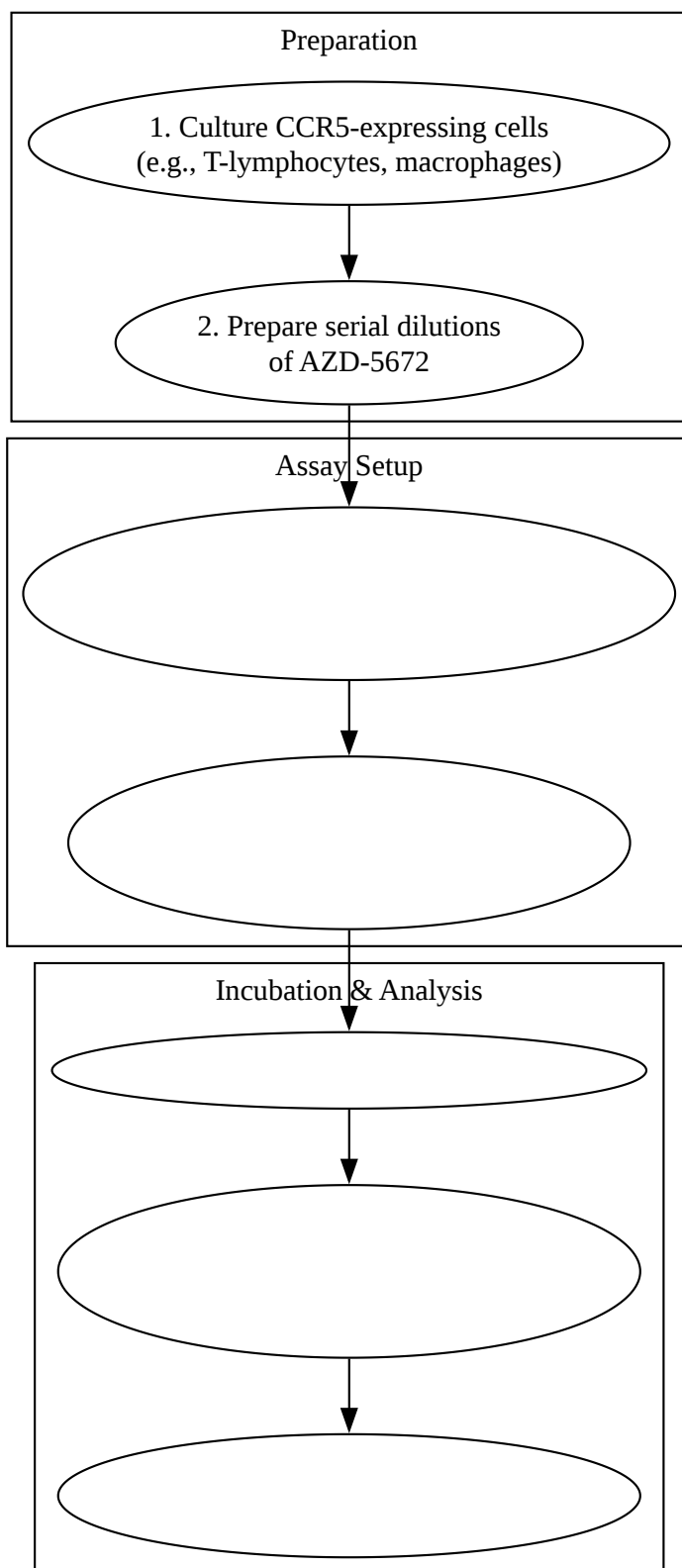
In the Phase 2b CENTAUR study in adults with NASH and liver fibrosis, cenicriviroc demonstrated a statistically significant improvement in fibrosis of at least one stage without worsening of NASH after one year of treatment compared to placebo.[2][4] However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used in the evaluation of these compounds.

AZD-5672: Chemotaxis Assay (General Protocol)

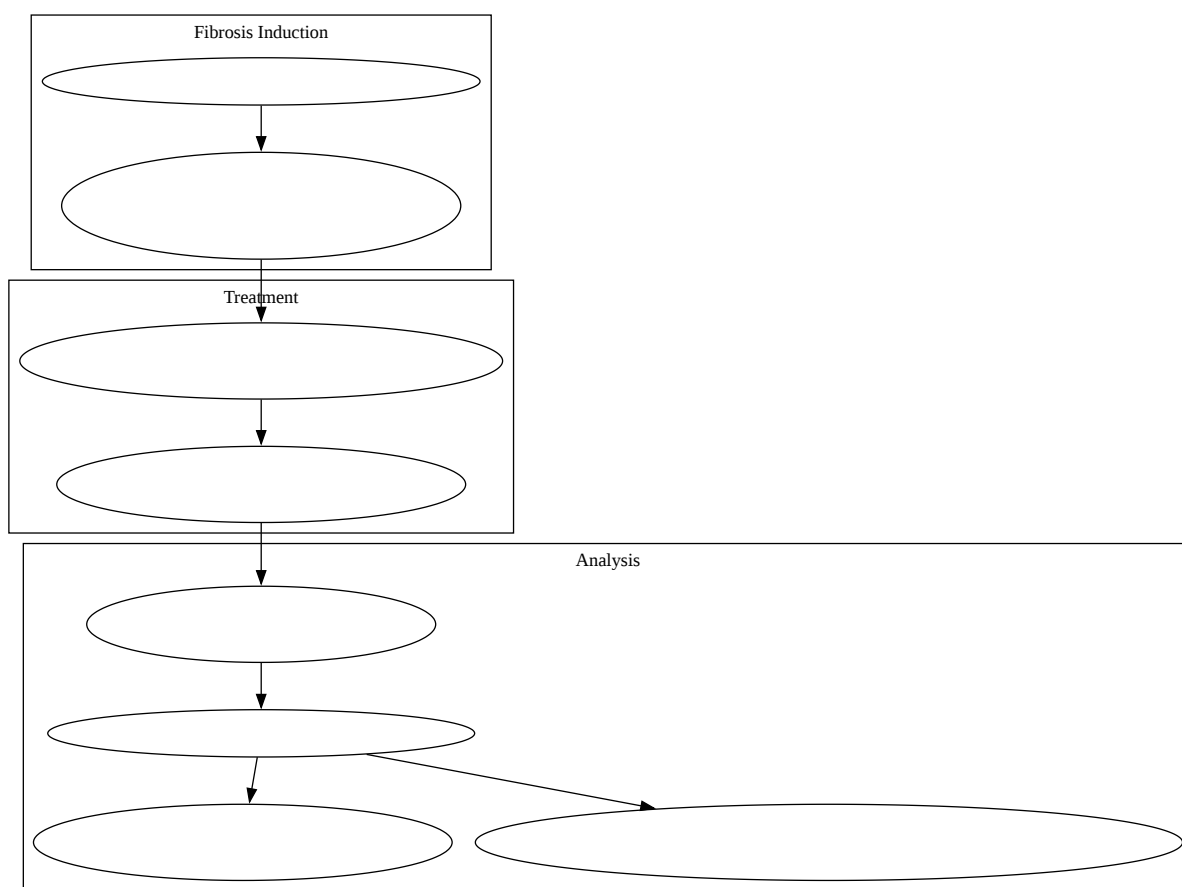
A chemotaxis assay is performed to assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.



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Cenicriviroc: Thioacetamide-Induced Liver Fibrosis Model (Rat)

This model is used to induce liver fibrosis in rodents to test the efficacy of anti-fibrotic compounds.



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Summary and Conclusion

AZD-5672 and cenicriviroc are both chemokine receptor antagonists with distinct profiles. **AZD-5672** is a selective CCR5 antagonist that, despite a clear biological rationale, did not demonstrate clinical efficacy in rheumatoid arthritis. The publicly available preclinical data for **AZD-5672** in a broad range of inflammation models is sparse, which limits a comprehensive comparative analysis.

In contrast, cenicriviroc, with its dual CCR2/CCR5 antagonism, has been extensively profiled in preclinical models of liver and kidney disease, demonstrating significant anti-inflammatory and anti-fibrotic effects.[2] While it showed promise in early clinical trials for NASH-related fibrosis, it ultimately did not meet its primary endpoint in a Phase 3 study.

For researchers and drug developers, the comparison of these two molecules highlights the complexities of targeting chemokine receptors for inflammatory diseases. The dual antagonism of cenicriviroc appears to offer a broader anti-inflammatory effect in certain disease contexts compared to the selective CCR5 antagonism of **AZD-5672**. However, the clinical translation of these preclinical findings remains a significant challenge, underscoring the need for careful selection of patient populations and endpoints in clinical trial design. The choice between a selective or a dual antagonist would depend on the specific inflammatory pathways driving the pathology of the target disease.

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